
S-(2,4-Dimethylbenzene)-D,L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“S-(2,4-Dimethylbenzene)-D,L-cysteine” is a compound that has a molecular formula of C9H12S . It is also known as 2,4-Dimethylbenzenethiol, S-methyl- .
Molecular Structure Analysis
The molecular structure of “S-(2,4-Dimethylbenzene)-D,L-cysteine” involves a benzene ring with two methyl groups and a thiol group attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Physical And Chemical Properties Analysis
The physical and chemical properties of “S-(2,4-Dimethylbenzene)-D,L-cysteine” include a molecular weight of 152.257 and a melting point of 131-133°C . It is slightly soluble in chloroform and methanol .科学的研究の応用
Enzyme Catalysis in Drug Metabolism
S-(2,4-Dimethylbenzene)-D,L-cysteine has been studied in the context of enzyme catalysis, particularly regarding its role in drug metabolism. Tateishi, Suzuki, and Shimizu (1978) identified an enzyme in rat liver that catalyzes the cleavage of the thioether linkage in cysteine conjugates of aromatic compounds. This process is significant for the formation of metabolites of various drugs (Tateishi, Suzuki, & Shimizu, 1978).
Biomedical Applications
Research by Xu, Zhang, Gao, and Yue (2019) explored the use of S-phenyl-L-cysteine, a compound similar to S-(2,4-Dimethylbenzene)-D,L-cysteine, for potential applications in antiretroviral therapy for HIV. They developed an efficient method for synthesizing high-purity, optically active S-phenyl-L-cysteine, highlighting its biomedical significance (Xu, Zhang, Gao, & Yue, 2019).
Interaction with Biological Systems
The interaction of dimethyltin(IV) with L-cysteine, a compound structurally related to S-(2,4-Dimethylbenzene)-D,L-cysteine, has been studied by Cardiano, De Stefano, Giuffrè, and Sammartano (2008). Their research provides insights into the thermodynamic and spectroscopic properties of these interactions, contributing to a better understanding of how such compounds behave in biological systems (Cardiano, De Stefano, Giuffrè, & Sammartano, 2008).
Chemical Proteomics
Blewett et al. (2016) conducted a chemical proteomics analysis to identify cysteine residues in human T cell proteins that react with dimethyl fumarate, a drug used to treat autoimmune diseases. This study sheds light on the complex interactions between such compounds and biological molecules, potentially influencing future drug development (Blewett et al., 2016).
Biochemical Reactions and Photoreceptor Research
Research by Nakagawa, Weingart, and Marian (2017) on the light, oxygen, and voltage (LOV) domain of a blue-light photosensor involving cysteine indicates that similar compounds like S-(2,4-Dimethylbenzene)-D,L-cysteine could play a role in understanding biochemical reactions and photoreceptor mechanisms (Nakagawa, Weingart, & Marian, 2017).
特性
IUPAC Name |
2-amino-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-10(8(2)5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZQFHPIZQSJSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



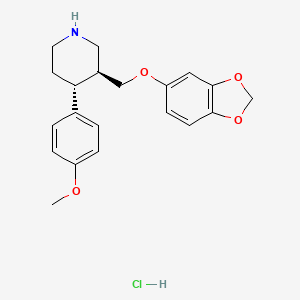
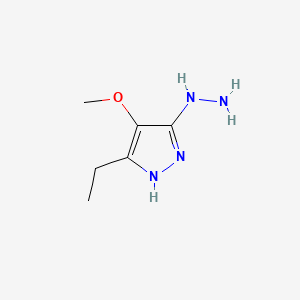


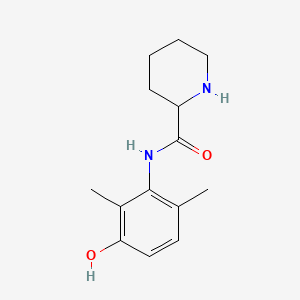
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)
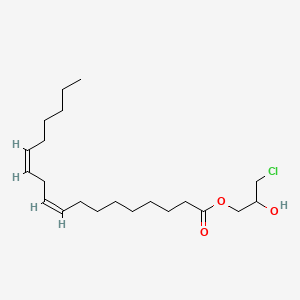
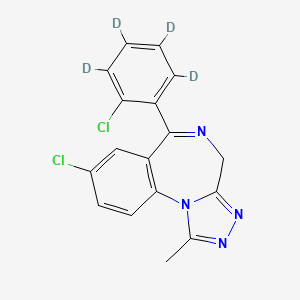
![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/no-structure.png)
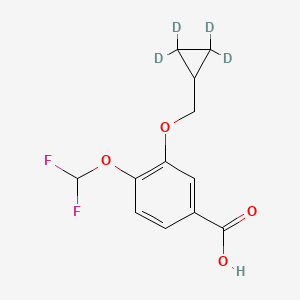
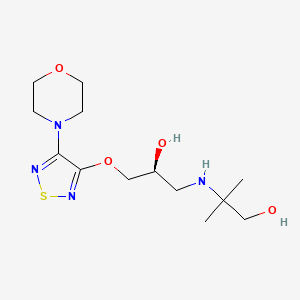
![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)